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Abstract

1,1-Cyclopentanediacetic acid (CAS No. 16713-66-9) is a dicarboxylic acid with a unique
geminal di-substituted cyclopentane core, making it a valuable building block in medicinal
chemistry and material science.[1][2] Its structural rigidity and bifunctionality are leveraged in
the synthesis of complex molecules, including pharmaceutical intermediates.[3][4] A thorough
understanding of its thermochemical properties is paramount for process optimization, safety
assessment, and predicting its stability and reactivity. This guide addresses the current gap in
publicly available experimental thermochemical data for 1,1-Cyclopentanediacetic acid by
providing a comprehensive framework for its determination. We present detailed, field-proven
methodologies for experimental characterization via bomb calorimetry and Differential
Scanning Calorimetry (DSC), alongside a primer on the application of high-accuracy
computational thermochemistry for predictive analysis. This document serves as a robust
roadmap for researchers seeking to elucidate the thermodynamic landscape of this important
chemical entity.
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Introduction: The Significance of Thermochemical
Data

The thermodynamic properties of a compound, such as its enthalpy of formation, heat capacity,
and entropy, govern its stability, reactivity, and physical behavior. For a molecule like 1,1-
Cyclopentanediacetic acid, these parameters are critical for:

e Process Safety and Hazard Analysis: Understanding the energy released during combustion
or decomposition is essential for safe handling, storage, and scale-up of synthetic
procedures.

» Reaction Engineering: Knowledge of reaction enthalpies allows for the design of efficient and
controlled chemical processes, including the management of thermal effects in reactors.

» Drug Development: The thermodynamic properties of an active pharmaceutical ingredient
(API) or its intermediates can influence solubility, stability, and formulation strategies.[5]

o Computational Modeling: Experimental data provides a crucial benchmark for the validation
and refinement of computational models used to predict the behavior of related molecules.[6]

Given the absence of published experimental data for 1,1-Cyclopentanediacetic acid, this
guide focuses on the established, first-principles approaches to obtaining this vital information.

Molecular Structure and Key Properties

1,1-Cyclopentanediacetic acid is a nine-carbon dicarboxylic acid with the molecular formula
CoH140a4.[7] Its structure features two acetic acid groups attached to the same carbon atom of a
cyclopentane ring.

Caption: Molecular structure of 1,1-Cyclopentanediacetic acid.

Table 1: Physicochemical Properties of 1,1-Cyclopentanediacetic Acid
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Property Value Source

CAS Number 16713-66-9 [7]

Molecular Formula CoH1404 [7]

Molecular Weight 186.21 g/mol [8]
White to almost white

Appearance [81[°]
powder/crystal

Melting Point 180-181 °C [8]

Experimental Determination of Thermochemical
Properties

The cornerstone of thermochemistry is the precise measurement of heat changes associated
with chemical reactions or physical transitions. The following sections detail the authoritative
experimental protocols for determining the key thermochemical parameters for a solid organic
compound like 1,1-Cyclopentanediacetic acid.

Enthalpy of Combustion via Bomb Calorimetry

Constant-volume (bomb) calorimetry is the gold-standard technique for determining the
enthalpy of combustion of solid organic compounds.[10] From this value, the standard enthalpy
of formation can be derived, which is a fundamental measure of a molecule's thermodynamic
stability.[11]
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Caption: Experimental workflow for bomb calorimetry.
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e Calibration:

o Rationale: The heat capacity of the calorimeter system (Cv) must be precisely determined.
This is achieved by combusting a standard substance with a well-known enthalpy of
combustion.

o Procedure: A pellet of certified benzoic acid (~1 g) is combusted.[12] The observed
temperature rise (AT) is used to calculate Cv using the known energy of combustion of
benzoic acid. This calibration should be repeated to ensure reproducibility.[13]

e Sample Preparation:

o Rationale: A compacted pellet ensures complete and rapid combustion. An accurate mass
is critical for molar calculations.

o Procedure: Weigh approximately 0.8-1.0 g of 1,1-Cyclopentanediacetic acid to a
precision of 0.1 mg. Use a pellet press to form a compact pellet.

e Bomb Assembly:

o Rationale: A high-pressure oxygen environment ensures complete combustion to CO2 and
H20. The fuse wire initiates the reaction, and a small amount of water saturates the
internal atmosphere.

o Procedure: Place the pellet in the sample cup. Measure and weigh a 10 cm length of fuse
wire and attach it to the electrodes, ensuring it touches the pellet.[13] Add 1 mL of
deionized water to the bottom of the bomb. Seal the bomb and slowly charge it with high-
purity oxygen to a pressure of approximately 30 atm.

o Combustion and Data Acquisition:

o Rationale: The heat released by the combustion is absorbed by the bomb and the
surrounding water, leading to a measurable temperature increase.

o Procedure: Submerge the sealed bomb in a precisely measured volume (e.g., 2000 mL) of
water in the calorimeter bucket. Allow the system to reach thermal equilibrium. Record the
temperature at regular intervals for several minutes to establish a baseline. Ignite the
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sample.[13] Continue recording the temperature until it reaches a maximum and then

begins to cool.

o Corrections and Calculation:

o Rationale: The raw temperature change must be corrected for several factors to obtain the

standard energy of combustion.
o Procedure:

» Fuse Wire Correction: After depressurizing the bomb, measure the length of the
unburned fuse wire. The energy released by the burned portion of the wire is subtracted
from the total.[12]

» Nitric Acid Formation: The nitrogen present in the air in the bomb can form nitric acid.
The bomb washings are titrated with a standard base to quantify the amount of nitric
acid formed, and the corresponding heat of formation is accounted for.

» Standard State Corrections (Washburn Corrections): These corrections adjust the
energy from the actual experimental conditions (non-ideal gases, dissolved reactants) to
the standard state (ideal gases at 1 atm).

» Calculation: The corrected temperature change and the calorimeter's heat capacity are
used to calculate the change in internal energy for the combustion reaction (AU_comb).
This is then converted to the change in enthalpy (AH_comb) using the relationship AH =
AU + An_gasRT, where An_gas is the change in the number of moles of gas in the

balanced combustion equation.

Phase Transitions and Heat Capacity via Differential
Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat flow to or from a sample as a function of
temperature or time.[14] It is used to determine the temperatures and enthalpies of phase
transitions (e.g., melting) and to measure heat capacity.[15][16]

e |nstrument Calibration:
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o Rationale: Temperature and enthalpy measurements are calibrated using certified
reference materials with known melting points and enthalpies of fusion, such as indium.

o Procedure: Run a calibration standard (e.g., indium) under the same conditions as the
sample to be analyzed.

e Sample Preparation:

o Rationale: A small, accurately weighed sample ensures uniform heating and optimal
signal. Hermetically sealed pans are used to prevent any loss of sample due to
sublimation or decomposition.

o Procedure: Weigh 5-10 mg of 1,1-Cyclopentanediacetic acid into an aluminum DSC
pan.[17] Crimp a lid onto the pan to create a hermetic seal.

o Data Acquisition:

o Rationale: A controlled heating and cooling program allows for the observation of thermal
events. An inert atmosphere prevents oxidative decomposition.

o Procedure: Place the sample pan and an empty reference pan into the DSC cell. Purge
the cell with an inert gas like nitrogen.[17] Heat the sample at a constant rate (e.g., 10
°C/min) through its melting point. The resulting thermogram plots heat flow versus
temperature.

e Data Analysis:

o Enthalpy of Fusion (AH_fus): The melting of the crystalline solid will appear as an
endothermic peak on the DSC thermogram. The area under this peak is directly
proportional to the enthalpy of fusion.[15]

o Melting Point (T_m): The onset temperature of the melting peak is taken as the melting
point.[17]

o Heat Capacity (C_p): Modulated DSC (MDSC) is a specialized technique that can be used
to accurately measure the heat capacity of the solid and liquid phases.[18][19]
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Computational Thermochemistry: A Predictive
Approach

When experimental data is unavailable, high-level quantum chemical calculations provide a
reliable means of predicting thermochemical properties.[20] Composite methods, such as
Gaussian-n (G3, G4) theories, are designed to achieve high accuracy by combining
calculations at different levels of theory and basis sets to approximate the exact solution to the

Schrédinger equation.[21][22]
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Caption: Workflow for G3 computational thermochemistry.

The G3 method, for instance, involves a series of calculations to arrive at a total energy (Eo) for
the molecule.[5][23] This energy is then used in an atomization scheme to calculate the
standard enthalpy of formation (AH_f°). This involves calculating the energies of the constituent
atoms and using well-established experimental atomic enthalpies of formation. While
computationally intensive, these methods can often predict AH_f° to within £ 4 kJ/mol of
experimental values for many organic molecules.[24][25]

Summary of Key Thermochemical Properties and
Their Interrelation

The following table summarizes the key thermochemical properties for 1,1-
Cyclopentanediacetic acid that would be determined through the methodologies described.
In the absence of experimental data, values for structurally related dicarboxylic acids are
provided for context.

Table 2: Target Thermochemical Data for 1,1-Cyclopentanediacetic Acid
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Contextual
L Method of o
Property Symbol Significance Value (Adipic

Determination )
Acid, CeéH1004)

Energy released

Standard
upon complete Bomb
Enthalpy of AH°comb ) ] -2800 kJ/mol
) combustion; Calorimetry
Combustion _
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Thermodynamic Derived from
Standard N )
stability relative AH°comb /
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of stability.

These properties are interconnected through the fundamental equations of thermodynamics, as
illustrated below.
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Caption: Relationship between key thermodynamic functions.

Conclusion

While direct experimental thermochemical data for 1,1-Cyclopentanediacetic acid is not
currently available in the public domain, this guide provides the necessary theoretical and
practical framework for its determination. By employing established techniques such as bomb
calorimetry and differential scanning calorimetry, researchers can obtain high-quality
experimental data for its enthalpy of combustion, enthalpy of fusion, and heat capacity. These
experimental values are indispensable for process safety, chemical engineering, and serve as
critical benchmarks for computational models. In parallel, advanced computational methods like
G3 theory offer a powerful predictive tool to estimate these properties with a high degree of
confidence. The combined application of these experimental and theoretical approaches will
enable a comprehensive understanding of the thermochemical landscape of 1,1-
Cyclopentanediacetic acid, empowering its effective and safe use in research and
development.

Refe rences
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

e Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic
molecules. WIREs Computational Molecular Science, 6(3), 292-310.[6]

e Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard
Reference Database Number 69. National Institute of Standards and Technology.[30]

e Fulem, M., Ruzicka, K., & Ruzicka, V. (2007). Liquid Heat Capacity Measurements of the
Linear Dicarboxylic Acid Family via Modulated Differential Scanning Calorimetry.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/product/b099443?utm_src=pdf-body-img
https://www.benchchem.com/product/b099443?utm_src=pdf-body
https://www.benchchem.com/product/b099443?utm_src=pdf-body
https://www.benchchem.com/product/b099443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chen, B., & Rogers, D. W. (2007). Computational Methods in Organic Thermochemistry. 1.
Hydrocarbon Enthalpies and Free Energies of Formation. The Journal of Organic Chemistry,
72(19), 7374-7380.[26]

Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998).
Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of
Chemical Physics, 109(18), 7764-7776.[23]

Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Assessment of
Gaussian-3 and related methods for accurate thermochemistry. The Journal of Chemical
Physics, 112(17), 7374-7383.[5][25]

Brainly. (2023). What is the enthalpy of combustion of adipic acid (C_6H_{10}O_4) in
kJ/mol?

Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and
Estimation of Molecular Thermodynamics. American Chemical Society.[22]

Wang, Z., & Chung, Y. (2016). Ab Initio Thermochemistry of Highly Flexible Molecules for
Thermal Decomposition Analysis. The Journal of Physical Chemistry A, 120(43), 8634-8644.
[36]

PubChem. (n.d.). 1,1-Cyclopentanediacetic acid.

Curtiss, L. A., Redfern, P. C., Raghavachari, K., & Pople, J. A. (2000). Assessment of
Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1-C16
Alkanes. The Journal of Physical Chemistry A, 104(25), 5957-5966.[24]

Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry
(8th ed.). McGraw-Hill.[13]

Gustavus Adolphus College. (n.d.). Bomb Calorimetry.

Curtiss, L. A., Raghavachari, K., Redfern, P. C., Kedziora, G. S., & Pople, J. A. (2001). On
Comparison of Experimental Thermochemical Data with G3 Theory. The Journal of Physical
Chemistry A, 105(2), 237-240.[5]

Rogers, D. W., & Chen, B. (2008). Computational methods in organic thermochemistry. 2.
Enthalpies and free energies of formation for functional derivatives of organic hydrocarbons.
Journal of Molecular Structure: THEOCHEM, 864(1-3), 1-8.[27]

Baboul, A. G., Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2001). Gaussian-3 and
related methods for accurate thermochemistry. In Computational Thermochemistry (pp. 49-
65). American Chemical Society.[37]

Kuujia.com. (n.d.). 16713-66-9(1,1-Cyclopentanediacetic acid).

Google Patents. (1980). US4212973A - Preparation of cyclopentane-1,1-diacetic acid and
intermediate.

D'Amelia, R. (2007). DSC Laboratory Experiment — Determining the Thermal Properties of
Organic Hydrocarbons.

University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER.

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b099443?utm_src=pdf-body
https://www.benchchem.com/product/b099443?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Google Patents. (2003). WO2003002517A1 - Process for the preparation of 1.1-cyclohexane
diacetic acid monoamide.

e Meltzer, V., Pincu, E., & Cristescu, G. (n.d.). Heat of combustion of some saturated
dicarboxylic acids from group contributions. Department of Physical Chemistry, Faculty of
Chemistry.[39][40]

e Zhang, S., He, Y., & Tan, Z. (2006). Low-temperature heat capacities and standard molar
enthalpy of formation of pyridine-2,6-dicarboxylic acid. Journal of Thermal Analysis and
Calorimetry, 85(2), 335-338.[41]

» Ballester, A., & Sikora, A. (2022). Bomb Calorimeter. NSUWorks.[10]

e Truman State University. (2013). Bomb Calorimetry.

e Van der Westhuizen, I., Van der Merwe, M. J., & Botha, S. J. (2011). Differential scanning
calorimetry method for purity determination: A case study on polycyclic aromatic
hydrocarbons and chloramphenicol. Journal of Thermal Analysis and Calorimetry, 106(3),
857-864.[42]

o Wikipedia. (n.d.). Differential scanning calorimetry.

* NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 1,1-
Cyclohexanediacetic Acid in Chemical Synthesis.

o Wikipedia. (n.d.). Adipic acid.

e Tiande Chemical. (n.d.). 1,1-Cyclohexanediacetic Acid.

» Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.

e eThermo. (n.d.). Adipic acid properties.

e Polymer-Books. (n.d.). 1,1-Cyclopentanediacetic acid.

» Pharmaffiliates. (n.d.). 1,1-Cyclopentanediacetic acid.

e PubChem. (n.d.). Adipic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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